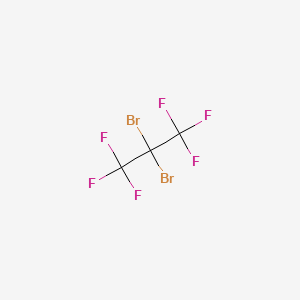

2,2-Dibromohexafluoropropane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2-dibromo-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Br2F6/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRVQFFAKUROKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Br2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342542 | |

| Record name | 2,2-Dibromohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38568-21-7 | |

| Record name | 2,2-Dibromohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dibromohexafluoropropane

Direct Synthesis Routes to 2,2-Dibromohexafluoropropane

The most documented and effective pathway to this compound relies on a two-step process: the formation of a precursor followed by a catalytic isomerization.

Bromination Reactions

While the direct substitutive bromination of saturated fluoroalkanes like 1,1,1,3,3,3-hexafluoropropane (B1216460) can be a general approach for synthesizing brominated fluorocarbons, the predominant route to a dibromohexafluoropropane structure begins with an unsaturated precursor. smolecule.compcc.eu The addition of elemental bromine across the double bond of an alkene is a highly efficient and atom-economical reaction.

Precursor Chemistry and Conversions

The immediate precursor to this compound is its isomer, 1,2-dibromohexafluoropropane (B46708). The synthesis of this precursor is a critical first step.

Synthesis of 1,2-Dibromohexafluoropropane: The synthesis is achieved through the addition bromination of hexafluoropropene (B89477) (HFP). This reaction can be initiated thermally or with light. google.com In a typical laboratory-scale thermal process, liquid bromine is heated in a high-pressure reactor (such as a Hastelloy shaker tube) to around 100°C. Gaseous hexafluoropropene is then introduced at a controlled rate. The reaction is maintained at temperature for several hours to ensure complete conversion, yielding 1,2-dibromohexafluoropropane with high purity (over 99%) after washing and drying. chemicalbook.com

Isomerization to this compound: The crucial conversion step is the Lewis acid-catalyzed isomerization of 1,2-dibromohexafluoropropane to the more thermodynamically stable this compound. fluorine1.ruchemicalbook.com This halogen shuffle requires very strong Lewis acids capable of mediating the rearrangement. Without a sufficiently strong catalyst, the reaction may require extreme conditions, such as heating to 150°C for several days with aluminum trichloride (B1173362), to achieve a significant yield. thieme-connect.de

However, highly active catalytic systems enable this conversion under much milder conditions. Activated aluminum halides, such as Aluminium Chlorofluoride (ACF) and Aluminium Bromofluoride (ABF), have proven effective. fluorine1.ruthieme-connect.de For instance, using ACF as a catalyst in a chloroform-d1 solvent allows for the complete isomerization to this compound within 2 hours at 25°C. chemicalbook.com Other advanced catalysts, including amorphous teflate-doped aluminium chlorofluoride and niobium-doped high-surface aluminium fluoride, have also demonstrated high efficacy in catalyzing this isomerization, underscoring the necessity of a potent Lewis acid for the reaction. researchgate.netdiamond.ac.ukrsc.org

Table 1: Synthesis of 1,2-Dibromohexafluoropropane (Precursor)

| Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hexafluoropropene (HFP) | Bromine (Br₂) | 100°C, Hastelloy shaker tube, 9 hours | 1,2-Dibromohexafluoropropane | 99.41% | chemicalbook.com |

| Hexafluoropropene (HFP) | Bromine (Br₂) | 20-70°C, initiated by light or presence of product | 1,2-Dibromohexafluoropropane | Not specified | google.com |

Table 2: Isomerization to this compound

| Reactant | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-Dibromohexafluoropropane | Aluminium Chlorofluoride (ACF) | 25°C, 2 hours, in chloroform-d1 | This compound | ~100% | chemicalbook.com |

| 1,2-Dibromohexafluoropropane | Aluminium Bromofluoride (ABF) | Mild conditions (details not specified) | This compound | High | fluorine1.ru |

| 1,2-Dibromohexafluoropropane | Fluorinated Alumina (B75360) | High temperature, packed bed reactor | This compound | High | thieme-connect.de |

| 1,2-Dibromohexafluoropropane | Niobium-doped HS-AlF₃ | Room temperature | This compound | High | rsc.org |

| 1,2-Dibromohexafluoropropane | Aluminum trichloride (unactivated) | 150°C, 9 days | This compound | 74% | thieme-connect.de |

Emerging Synthetic Strategies for Polyhalogenated Compounds

Research into the synthesis of polyhalogenated compounds is continually evolving, driven by the need for greater efficiency, selectivity, and sustainability.

Catalytic Approaches in Synthesis

The field of catalysis offers powerful tools for the synthesis and functionalization of complex molecules. For polyhalogenated compounds, transition-metal catalysis is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. While specific applications of these methods to this compound are not widely reported, the general principles are highly relevant. Catalytic reagents are superior to stoichiometric ones as they can enhance selectivity, reduce reaction temperatures, and minimize waste. acs.orgrsc.org Processes involving copper or palladium catalysts, for example, are instrumental in cross-coupling reactions of other polyhalogenated molecules, allowing for the selective substitution of a single halogen atom. google.com Such strategies could potentially be adapted to use this compound as a building block for more complex fluorinated structures.

Green Chemistry Principles in Synthesis

The synthesis of specialty chemicals like this compound can be evaluated through the lens of green chemistry, which seeks to minimize environmental impact. sigmaaldrich.com The 12 Principles of Green Chemistry provide a framework for this assessment. acs.orgrsc.org

Atom Economy: The synthesis of the precursor 1,2-dibromohexafluoropropane via the addition of bromine to hexafluoropropene is an excellent example of high atom economy, as all atoms from the reactants are incorporated into the final product. acs.org

Catalysis: The use of highly active Lewis acid catalysts for the isomerization step aligns with the principle of using catalysis over stoichiometric reagents. rsc.orgsigmaaldrich.com This reduces energy requirements by allowing for milder reaction conditions and minimizes waste compared to using large amounts of less active reagents. acs.org

Safer Solvents: Historically, the synthesis and manipulation of halogenated compounds have involved hazardous solvents like carbon tetrachloride or chloroform. dokumen.pub Green chemistry encourages the use of safer alternatives, such as ionic liquids or supercritical fluids, or designing processes that require no solvent at all. researchgate.net

Reduce Derivatives: The two-step synthesis (addition followed by isomerization) is a more streamlined approach than a multi-step process that might involve protecting and deprotecting functional groups, which adds steps and generates waste. sigmaaldrich.com

Scale-Up Considerations and Industrial Relevance of Synthetic Methods

The transition from laboratory-scale synthesis to industrial production requires careful consideration of reaction conditions, equipment, and cost-effectiveness. The industrial production of related halogenated propanes often employs continuous flow reactors to maximize throughput and ensure consistent quality. smolecule.comsmolecule.com

For the synthesis of this compound, the first step—the bromination of HFP—can be conducted in robust reactors, such as those made of Hastelloy, which can withstand the corrosive reagents and elevated temperatures and pressures involved. chemicalbook.com The second step, isomerization, presents a different challenge on an industrial scale: the catalyst. The strong Lewis acids required are often sensitive and can be expensive. An industrially viable process would necessitate a heterogeneous catalyst that is easily separable from the product stream and can be regenerated and recycled to minimize cost and waste. nih.gov The use of packed-bed reactors with a solid catalyst like fluorinated alumina is one such approach. thieme-connect.de

Reactivity and Reaction Pathways of 2,2 Dibromohexafluoropropane

Electrophilic and Nucleophilic Reactivity Profiles

Conversely, the molecule is not expected to exhibit significant nucleophilic character. Electrophilic substitution reactions, which typically involve the attack of an electron-rich species on an electrophile, are unlikely for this compound under normal conditions. wikipedia.orgmasterorganicchemistry.comwikipedia.org

Radical Reactions and Their Mechanistic Studies

While the general mechanisms of radical reactions, including initiation, propagation, and termination, are well-established, specific mechanistic studies on radical reactions involving 2,2-dibromohexafluoropropane have not been extensively reported. libretexts.orgump.edu.mysavemyexams.comyoutube.com

In principle, the carbon-bromine bonds in this compound could undergo homolytic cleavage upon exposure to UV light or radical initiators, forming a bromine radical and a 2-bromo-1,1,1,3,3,3-hexafluoroprop-2-yl radical. libretexts.orglibretexts.org These radicals could then participate in various propagation steps, such as abstracting a hydrogen atom from another molecule or adding to an unsaturated bond. libretexts.org Termination of the radical chain reaction would occur through the combination of two radicals. ump.edu.mylibretexts.org However, without specific experimental data, the precise pathways and products of such reactions remain speculative.

Derivatization and Functionalization Strategies

Derivatization is a common technique used to modify a compound to make it more suitable for analysis, typically by gas chromatography (GC). researchgate.netsigmaaldrich.comlibretexts.orgsemanticscholar.orggreyhoundchrom.com This often involves replacing active hydrogens with less polar functional groups. semanticscholar.org Given the structure of this compound, which lacks active hydrogens, standard derivatization methods like silylation or acylation would not be applicable. libretexts.org

Functionalization strategies for highly fluorinated compounds often involve leveraging the unique reactivity of the carbon-fluorine or other carbon-halogen bonds. nih.gov However, specific methods for the derivatization or functionalization of this compound are not described in the available literature.

Synthesis of Fluorovinylsalicylic Acids and Related Derivatives

There is no information available in the searched scientific literature describing the use of this compound in the synthesis of fluorovinylsalicylic acids or related derivatives.

Isomerization Studies of Dibromohexafluoropropanes

Isomerization reactions involve the conversion of a molecule into an isomer with a different arrangement of atoms. While the isomerization of various fluorinated compounds, such as hexafluoropropene (B89477) dimers, has been studied, there is a lack of specific research on the isomerization of dibromohexafluoropropanes, including this compound. scirp.orgresearchgate.net

Catalytic Isomerization Mechanisms

Catalytic isomerization often involves the use of acid or metal catalysts to facilitate the rearrangement of the molecular structure. researchgate.netntnu.nomdpi.com For instance, the isomerization of light alkanes is a well-established industrial process. ntnu.no In the context of fluorinated compounds, catalysts can promote the migration of atoms or functional groups. researchgate.net However, without experimental studies on dibromohexafluoropropanes, the specific catalytic mechanisms for their isomerization cannot be detailed.

Computational and Theoretical Studies of 2,2 Dibromohexafluoropropane

Quantum Chemical Calculations of Molecular Structure

Quantum chemical methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule and to analyze the nature of its chemical bonds.

Geometric optimization is a computational process used to find the coordinates of atoms that correspond to a minimum on the potential energy surface, representing a stable molecular structure. researchgate.netmdpi.com This procedure systematically adjusts bond lengths, bond angles, and dihedral angles to locate the lowest energy arrangement, known as the equilibrium geometry. researchgate.net For 2,2-dibromohexafluoropropane, methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) are typically used in conjunction with a basis set (e.g., 6-31G* or aug-cc-pVDZ) to perform this optimization. mdpi.comnih.gov

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that arise from rotation around single bonds. libretexts.org In this compound, rotation occurs around the two C-C single bonds. The primary conformers would be the staggered and eclipsed arrangements of the trifluoromethyl (-CF₃) groups relative to the bromine atoms. Due to significant steric hindrance and electrostatic repulsion between the bulky, electron-rich -CF₃ groups and the bromine atoms, the staggered conformations are expected to be the energetic minima. libretexts.org A potential energy surface can be mapped by systematically rotating the dihedral angles to identify the most stable conformers and the energy barriers between them. mdpi.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound Note: Specific calculated values for this molecule are not available in the cited literature. This table illustrates the typical output of a geometric optimization calculation.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C - C | Data not available | |

| C - Br | Data not available | |

| C - F | Data not available | |

| **Bond Angles (°) ** | ||

| C - C - C | Data not available | |

| Br - C - Br | Data not available | |

| F - C - F | Data not available | |

| Dihedral Angles (°) | ||

| F - C - C - Br | Data not available |

Understanding the electronic structure provides insight into how electrons are distributed within the molecule, which governs its reactivity and physical properties. Natural Bond Orbital (NBO) analysis is a common technique used to interpret the wave function in terms of localized bonds, lone pairs, and atomic charges, aligning with the familiar Lewis structure concept. q-chem.comwisc.edu

Table 2: Hypothetical Natural Bond Orbital (NBO) Charges for this compound Note: This table represents the type of data generated from an NBO analysis. Specific values are not available in the cited literature.

| Atom | Element | NBO Charge (e) |

| C1 | Carbon (in -CF₃) | Data not available |

| C2 | Carbon (-CBr₂-) | Data not available |

| C3 | Carbon (in -CF₃) | Data not available |

| Br | Bromine | Data not available |

| F | Fluorine | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping the pathways of chemical reactions, identifying short-lived intermediates, and determining the energy required for a reaction to occur. coe.edu

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state (TS). youtube.com Locating the TS on the potential energy surface is fundamental to understanding the reaction mechanism and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. sciepub.com Computational methods can find the unique geometry of the TS, which is characterized as a first-order saddle point with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. coe.edu

For reactions involving this compound, such as a reductive C-Br bond cleavage, DFT calculations can model the entire reaction pathway. researchgate.net An energy profile, or reaction coordinate diagram, plots the energy of the system as it progresses from reactants to products, showing the relative energies of the reactants, transition state(s), intermediates, and products. researchgate.net

Table 3: Hypothetical Energy Profile for a Reaction of this compound Note: This table illustrates the key energetic components of a calculated reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., C₃F₆Br₂ + e⁻) | 0.0 |

| Transition State | Energy maximum along the reaction path | Data not available |

| Products | Final species (e.g., [C₃F₆Br]• + Br⁻) | Data not available |

| Calculated Barrier | ||

| Activation Energy (Ea) | Energy (Transition State) - Energy (Reactants) | Data not available |

The Unified Reaction Valley Approach (URVA) offers a more detailed analysis of a reaction mechanism than a simple energy profile. URVA examines the reaction path and its curvature, which reveals where the most significant chemical changes, such as bond breaking, bond formation, and charge transfer, occur.

In a hypothetical reaction of this compound, URVA could be applied to provide a comprehensive narrative of the chemical transformation. By analyzing the curvature of the reaction path, one could pinpoint the exact stage at which the C-Br bond begins to lengthen and break, how the charge distribution on the bromine and carbon atoms evolves, and how the geometry of the -CF₃ groups adjusts in response to the bond cleavage. This detailed insight helps to build a complete, dynamic picture of the reaction mechanism beyond the static points of reactants, products, and the transition state.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing molecules.

Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) spectra by computing the magnetic shielding tensors for each nucleus. mdpi.com For this compound, calculations would predict distinct signals in the ¹³C and ¹⁹F NMR spectra. The chemical shifts would be highly influenced by the electronegative bromine and fluorine atoms.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. researchgate.net A frequency calculation, typically performed after a successful geometry optimization, yields the harmonic vibrational modes of the molecule. nih.govwisc.edu For this compound, these calculations would predict characteristic stretching and bending frequencies for the C-F, C-Br, and C-C bonds. The presence of an imaginary frequency would indicate that the optimized structure is a transition state rather than a stable minimum. nsf.gov

Table 4: Hypothetical Predicted NMR Chemical Shifts for this compound Note: This table illustrates the expected output from a computational NMR prediction. Specific values are not available in the cited literature.

| Nucleus | Environment | Predicted Chemical Shift (ppm) |

| ¹³C | -CF₃ | Data not available |

| ¹³C | -CBr₂- | Data not available |

| ¹⁹F | -CF₃ | Data not available |

Table 5: Hypothetical Predicted Infrared (IR) Vibrational Frequencies for this compound Note: This table shows examples of vibrational modes that would be calculated. Specific values are not available in the cited literature.

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

| ν(C-F) | Symmetric/Asymmetric C-F Stretch | Data not available |

| ν(C-Br) | Symmetric/Asymmetric C-Br Stretch | Data not available |

| ν(C-C) | C-C Stretch | Data not available |

| δ(FCF) | F-C-F Bend (Scissoring/Rocking) | Data not available |

Computational Design of Functionalized Derivatives

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific computational studies focused on the design of functionalized derivatives of this compound. While computational chemistry is a powerful tool for in silico design and the prediction of molecular properties, it appears that researchers have not yet applied these methods to this particular compound for the purpose of designing novel derivatives.

Generally, the computational design of functionalized derivatives of a parent molecule involves several theoretical approaches. These methodologies are employed to predict how the addition or modification of functional groups will alter the physicochemical properties and potential applications of the compound. Such studies can provide valuable insights before undertaking laboratory synthesis, saving time and resources.

Hypothetical Design Strategies:

While no specific research on this compound exists, a general workflow for the computational design of its derivatives can be outlined based on standard practices in computational chemistry.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) would be essential. Initial calculations would focus on the optimized geometry and electronic structure of the parent this compound molecule. Key properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) would be determined. These baseline data are crucial for predicting reactive sites and understanding the potential impact of various functional groups.

In Silico Functionalization: Researchers would then computationally introduce a variety of functional groups at different positions on the this compound scaffold. The choice of functional groups would depend on the desired properties of the target derivatives (e.g., altered reactivity, polarity, or thermal stability).

Property Prediction: For each computationally designed derivative, a new set of quantum chemical calculations would be performed to predict its properties. This would allow for a systematic comparison of how different functional groups influence the molecule's characteristics. A data table, such as the hypothetical one below, could be generated to summarize these findings.

Table 1: Hypothetical Computationally Predicted Properties of Functionalized this compound Derivatives

| Derivative | Functional Group | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Bromo-2-chlorohexafluoropropane | -Cl | Data not available | Data not available |

| 2-Bromo-2-fluorohexafluoropropane | -F | Data not available | Data not available |

| 2-Amino-2-bromohexafluoropropane | -NH2 | Data not available | Data not available |

Molecular Dynamics (MD) Simulations: For derivatives that show promise in quantum chemical calculations, MD simulations could be employed to study their dynamic behavior. This could include conformational analysis and the study of intermolecular interactions in different environments.

It is important to reiterate that the above-described process is a generalized approach. The absence of published research on this compound means that no specific data tables or detailed research findings on its functionalized derivatives can be presented at this time. Future computational studies would be necessary to explore this area of chemical research.

Spectroscopic Characterization of 2,2 Dibromohexafluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organofluorine compounds. For 2,2-dibromohexafluoropropane, both ¹⁹F and ¹³C NMR would provide critical information. The molecule's structure, CF₃CBr₂CF₃, suggests a simple spectrum due to the chemical equivalence of the two trifluoromethyl (CF₃) groups.

High-Resolution NMR for Structural Assignments

Due to the symmetry of the molecule, a single signal would be expected in the ¹⁹F NMR spectrum for the six equivalent fluorine atoms. Similarly, the ¹³C NMR spectrum would be expected to show two signals: one for the two equivalent CF₃ carbons and one for the central quaternary carbon (CBr₂). While some chemical suppliers and databases predict a ¹³C NMR spectrum, specific, experimentally verified high-resolution data, including chemical shifts and coupling constants, are not readily found in published literature. A patent for fire-suppressing compositions mentions that the structure of this compound can be confirmed by NMR analysis, implying that such data exists, but the spectral details are not provided google.com.

NMR for Conformational Studies and Isotopic Effects

There is evidence of the use of this compound in variable-temperature ¹⁹F NMR studies to investigate the rotational barriers of the trifluoromethyl groups. Such studies provide insight into the molecule's dynamic conformational behavior. However, the specific outcomes of these studies, including the determined rotational energy barriers and any observed isotopic effects, have not been detailed in the accessible literature.

In situ NMR for Reaction Monitoring and Mechanistic Studies

The isomerization of 1,2-dibromohexafluoropropane (B46708) to the more stable this compound has been noted as a reaction that can be indicative of the presence of very strong Lewis acids. While this suggests that NMR could be used to monitor this reaction in situ, no published studies detailing such mechanistic investigations were found.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint a molecule based on its unique vibrational modes.

Investigation of Molecular Vibrations and Functional Groups

For this compound, the vibrational spectra would be dominated by absorptions corresponding to the stretching and bending modes of the C-F and C-C bonds. The C-Br stretching vibrations would also be present, typically at lower frequencies. Despite the utility of this information, no experimental or computationally predicted IR or Raman spectra for this compound are available in the public domain.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern caused by the two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in a characteristic M, M+2, and M+4 peak pattern for the molecular ion and any bromine-containing fragments.

Common fragmentation pathways for halogenated propanes often involve the loss of a halogen atom or a trifluoromethyl group. However, specific mass spectral data, including the relative abundances of fragment ions for this compound, have not been located in the searched scientific databases and literature. A patent document suggests that the compound's structure can be confirmed by Gas Chromatography/Mass Spectrometry (GC/MS), but does not include the actual spectral data google.com.

X-ray Diffraction Analysis of Crystalline Forms

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published experimental data from single-crystal or powder X-ray diffraction (XRD) studies for this compound. Consequently, definitive information regarding its crystal structure, including the crystal system, space group, and precise unit cell dimensions, is not currently available.

X-ray diffraction is a foundational analytical technique used to determine the atomic and molecular structure of a crystal. malvernpanalytical.comnih.gov In this method, a beam of X-rays strikes a crystal and diffracts into many specific directions, producing a unique pattern that can be used to deduce the arrangement of atoms. malvernpanalytical.comnih.gov For a given crystalline solid, this analysis provides fundamental data such as lattice parameters (the dimensions of the unit cell) and the symmetry of the crystal lattice. nih.govnih.gov

The lack of available XRD data for this compound is likely related to its physical properties. The compound is a volatile liquid at standard temperature and pressure, which complicates the process of growing a single crystal suitable for diffraction analysis. Such studies would necessitate the use of specialized cryocrystallography techniques, where a crystal is grown and analyzed at very low temperatures to maintain its solid state.

In the absence of experimental findings, the key structural parameters that would be determined from a successful X-ray diffraction analysis remain unknown. These parameters are crucial for a complete understanding of the solid-state properties of the compound. A summary of the crystallographic data that would be obtained from such an analysis is presented in the table below.

Table 1. Standard Crystallographic Parameters Determined by X-ray Diffraction. (Note: Data for this compound is not currently available in the literature.)

| Crystallographic Parameter | Description | Value for this compound |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Not Available |

| Space Group | The specific symmetry group of the crystal. | Not Available |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell (in Ångströms, Å). | Not Available |

| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell (in degrees, °). | Not Available |

| Unit Cell Volume (V) | The volume of the unit cell (in ų). | Not Available |

| Molecules per Unit Cell (Z) | The number of molecules contained within one unit cell. | Not Available |

| Calculated Density (ρ) | The theoretical density of the crystal (in g/cm³). | Not Available |

Applications of 2,2 Dibromohexafluoropropane in Chemical Synthesis

Role as a Reagent in Organic Synthesis

2,2-Dibromohexafluoropropane is a valuable reagent in organic synthesis, primarily recognized for its potential to generate highly reactive intermediates. The presence of two bromine atoms on the same carbon atom, influenced by the strong electron-withdrawing nature of the adjacent trifluoromethyl groups, allows for the controlled generation of difluorocarbene (:CF2) under specific reaction conditions.

Difluorocarbene is a transient but powerful species that can readily participate in cycloaddition reactions with a variety of unsaturated substrates, such as alkenes and alkynes, to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. These fluorinated three-membered rings are important structural motifs in medicinal chemistry and materials science. While various precursors for difluorocarbene are known, the use of dihaloalkanes like this compound offers a potential pathway to this reactive intermediate. The general mechanism involves the abstraction of a bromine cation by a suitable reagent, followed by the elimination of the second bromide anion to yield difluorocarbene.

The synthetic utility of difluorocarbene generated from various precursors is well-documented. For instance, the reaction of difluorocarbene with alkenes is a cornerstone for the synthesis of gem-difluorocyclopropanes.

Table 1: Examples of Difluorocarbene Precursors and their Applications

| Precursor | Reagents/Conditions | Product Type |

|---|---|---|

| Sodium chlorodifluoroacetate (ClCF2COONa) | Heat | gem-Difluorocyclopropanes |

| Trimethyl(trifluoromethyl)silane (TMSCF3) | NaI | gem-Difluorocyclopropanes |

While direct literature citing this compound for this specific purpose is not abundant, its structural analogy to other dihalomethane precursors strongly suggests its potential as a difluorocarbene source under appropriate conditions.

Utilization as an Electrophile Precursor in Complex Molecule Synthesis

Beyond its role as a carbene precursor, this compound can also function as an electrophile precursor, particularly in reactions involving organometallic reagents. The polarized C-Br bonds are susceptible to nucleophilic attack, leading to the substitution of one or both bromine atoms. This reactivity is crucial for the introduction of the hexafluoroisopropylidene moiety into organic molecules.

Ferrocene (B1249389) and its derivatives are of significant interest in materials science, catalysis, and medicinal chemistry due to their unique electronic and structural properties. The synthesis of multiply substituted ferrocenes often involves the reaction of lithiated ferrocene derivatives with electrophilic reagents.

In this context, this compound can serve as an electrophilic partner. The reaction of monolithiated or dilithiated ferrocene with this compound would be expected to proceed via nucleophilic substitution, displacing one or both bromine atoms to form a new carbon-carbon bond. This would result in the formation of ferrocenyl compounds bearing a 2-bromohexafluoroisopropyl or a hexafluoroisopropylidene-bridged structure.

While the direct reaction of this compound with lithiated ferrocene is a specific and less commonly reported transformation, the synthesis of ferrocene derivatives through coupling with bromo-compounds is a well-established strategy. For instance, (2,2-dibromovinyl)ferrocene is a known compound used in the assembly of heterodinuclear complexes. This precedent supports the feasibility of using gem-dibromoalkanes like this compound to introduce fluorinated substituents onto the cyclopentadienyl (B1206354) rings of ferrocene.

Table 2: Potential Reactions in the Synthesis of Substituted Ferrocenes

| Ferrocene Derivative | Reagent | Potential Product |

|---|---|---|

| Ferrocene | n-BuLi, then this compound | (2-Bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)ferrocene |

These proposed reactions would yield novel ferrocene derivatives with bulky, electron-withdrawing hexafluoroisopropylidene groups, which could significantly influence their electrochemical properties and potential applications.

Intermediate in the Production of Specialty Chemicals

This compound can also serve as a key intermediate in the synthesis of various specialty chemicals, particularly fluorinated monomers and polymers. The ability to undergo elimination reactions to form double bonds is a critical aspect of its utility in this area.

One of the most significant potential applications of this compound is as a precursor to hexafluoroisobutylene (HFIB), a valuable monomer in the production of high-performance fluoropolymers. The dehydrobromination of this compound, likely through a two-step process involving the elimination of two molecules of hydrogen bromide, would yield the desired hexafluoroisobutylene.

While other industrial routes to hexafluoroisobutylene exist, such as those starting from hexafluoropropene (B89477) or hexafluoroacetone, the pathway from this compound represents a potential alternative synthetic strategy. Fluorinated polymers derived from monomers like HFIB exhibit exceptional thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of demanding applications, including in the aerospace, electronics, and automotive industries.

Table 3: Specialty Chemicals Potentially Derived from this compound

| Starting Material | Reaction Type | Product | Application |

|---|---|---|---|

| This compound | Dehydrobromination | Hexafluoroisobutylene | Monomer for fluoropolymers |

The versatility of this compound as an intermediate highlights its importance in the broader landscape of fluorine chemistry and the production of advanced materials.

Intermolecular Interactions and Supramolecular Chemistry of Dibromohexafluoropropanes

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction that has gained significant attention in recent years for its strength, directionality, and predictability, making it a valuable tool in crystal engineering and supramolecular chemistry. ijres.org It involves an attractive force between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another molecule (the halogen bond acceptor). researchgate.net

The theoretical basis for halogen bonding can be understood through the concept of the "σ-hole". acs.org A σ-hole is a region of positive electrostatic potential located on the outer surface of a halogen atom, along the extension of the covalent bond to that halogen. acs.org This seemingly counterintuitive phenomenon arises from the anisotropic distribution of electron density around the bonded halogen. acs.org While the equatorial region of the halogen atom is electron-rich and carries a negative electrostatic potential, the polar region, the σ-hole, is electron-deficient and thus electropositive. nist.gov

The formation of a σ-hole is influenced by the polarizability of the halogen atom and the electronegativity of the atom it is bonded to. ijres.org In 2,2-dibromohexafluoropropane, the bromine atoms are bonded to a carbon atom which is, in turn, bonded to highly electronegative fluorine atoms. These fluorine atoms have a strong electron-withdrawing effect, which enhances the positive character of the σ-hole on the bromine atoms, making them potent halogen bond donors. The strength of halogen bonding generally follows the trend I > Br > Cl > F, reflecting the increasing polarizability and size of the σ-hole down the group. ijres.orgresearchgate.net

The interaction between the positive σ-hole and a Lewis base, such as a lone pair on a nitrogen or oxygen atom, or even an anion, is primarily electrostatic in nature. researchgate.net This interaction is highly directional, with the halogen bond acceptor typically approaching the donor along the axis of the covalent bond, leading to a nearly linear arrangement. nist.gov

Furthermore, research on heptafluoro-2-iodopropane, which is structurally similar to this compound, has demonstrated its ability to form halogen-bonded complexes with azabenzenes. wikipedia.org Spectroscopic and computational data have confirmed the charge transfer from the halogen bond acceptor to the donor, a key feature of this interaction. wikipedia.org These examples strongly suggest that this compound would also readily form halogen-bonded co-crystals with suitable halogen bond acceptors. The presence of two bromine atoms on the same carbon atom in this compound could lead to the formation of interesting and complex supramolecular architectures through bifurcated or multiple halogen bonds.

Applications in Chiral Recognition and Resolution

Chiral recognition is a process in which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. pharmacy180.com This principle is fundamental to many biological processes and is widely used in the separation of racemic mixtures, a process known as chiral resolution. libretexts.org The directional nature of halogen bonds makes them particularly well-suited for creating chiral environments that can facilitate such recognition.

The first step in chiral resolution by crystallization is the formation of diastereomers. nih.gov This is typically achieved by reacting a racemic mixture with a chiral resolving agent. bohrium.com The resulting diastereomers have different physical properties, such as solubility, which allows for their separation. bohrium.com In the context of this compound, which is a chiral molecule, its resolution would involve the formation of diastereomeric complexes with an enantiomerically pure resolving agent.

While specific examples of diastereomeric complex formation involving this compound are not detailed in the available literature, the principle remains applicable. The formation of co-crystals through halogen bonding with a chiral Lewis base could lead to the formation of such diastereomeric supramolecular assemblies. The distinct spatial arrangement of the two resulting complexes would lead to differences in their crystal packing and, consequently, their physical properties, enabling their separation.

A notable example of the power of halogen bonding in chiral resolution is the separation of racemic 1,2-dibromohexafluoropropane (B46708). Although this is a constitutional isomer of this compound, the principles demonstrated are highly relevant. In this study, co-crystallization of racemic 1,2-dibromohexafluoropropane with the chiral resolving agent (-)-sparteinium hydrobromide resulted in the formation of enantiopure, infinite supramolecular helices.

The formation of these helical structures is driven by strong halogen bonds between the bromine atoms of the dibromohexafluoropropane and the bromide ions of the sparteinium hydrobromide. The chirality of the sparteinium cation directs the self-assembly process, leading to the selective crystallization of one enantiomer of the dibromohexafluoropropane. This work elegantly demonstrates how the combination of halogen bonding and a chiral auxiliary can be used to create highly ordered supramolecular structures capable of efficient chiral resolution. It is plausible that a similar strategy could be employed for the resolution of racemic this compound.

| Compound | Resolving Agent | Key Interaction | Supramolecular Structure | Outcome |

| Racemic 1,2-Dibromohexafluoropropane | (-)-Sparteinium hydrobromide | Halogen Bonding (Br···Br⁻) | Enantiopure infinite helices | Successful chiral resolution |

Self-Assembly in Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This process is fundamental to the formation of complex biological structures and is a cornerstone of nanotechnology and materials science. The ability of this compound to act as a halogen bond donor suggests its potential as a building block for the construction of novel supramolecular architectures.

While specific studies on the self-assembly of this compound are not prominent in the literature, the principles of supramolecular chemistry allow for predictions of its behavior. The presence of two halogen bond donors on the same carbon atom could enable the formation of one-dimensional chains, two-dimensional networks, or even three-dimensional frameworks, depending on the geometry and functionality of the halogen bond acceptor molecules used.

For example, reaction with ditopic Lewis bases, such as pyrazine or 4,4'-bipyridine, could lead to the formation of linear supramolecular polymers. The use of multitopic acceptors could result in more complex and extended networks. The fluorinated nature of the propane backbone could also lead to additional weak interactions, such as fluorine-fluorine or fluorine-hydrogen bonds, which could further influence the final self-assembled architecture. The development of such self-assembled systems based on this compound could lead to new materials with interesting properties, such as porosity, specific recognition capabilities, or tailored electronic properties.

Catalysis Involving Dibromohexafluoropropanes

Lewis Acid Catalysis

Lewis acid catalysis leverages the ability of an electron-deficient species to accept an electron pair, thereby activating a substrate towards a chemical reaction. In the context of fluorinated compounds, strong Lewis acids are particularly effective at interacting with and cleaving the highly polarized and strong carbon-fluorine (C-F) bonds.

Research has demonstrated that strong solid Lewis acids are capable of mediating reactions involving dibromohexafluoropropanes. For instance, highly Lewis-acidic fluorinated alumina (B75360) (γ-Al2O3) catalysts have shown remarkable activity in isomerizing 1,2-dibromohexafluoropropane (B46708). This reactivity highlights their capacity for C-F bond activation, classifying these materials as powerful solid Lewis acids, with strength comparable to aluminum chlorofluoride. The catalytic process is believed to involve the interaction of the Lewis acid sites on the catalyst surface with the fluorine atoms of the substrate, facilitating bond cleavage and rearrangement.

These catalysts are synthesized by fluorinating γ-aluminium oxide, which creates coordinatively unsaturated sites that function as the potent Lewis acid centers. The activation of C(sp3)-F bonds, which are typically inert, is a significant challenge in organic synthesis, and the use of strong main-group Lewis acids, such as these modified aluminas, represents a powerful strategy to achieve this transformation.

The development and understanding of solid Lewis acid catalysts rely on a suite of sophisticated characterization techniques. These methods provide crucial insights into the catalyst's structure, morphology, and the nature of its acidic sites, which are essential for correlating its physical properties with its catalytic performance.

| Technique | Purpose in Catalyst Characterization |

| P-XRD (Powder X-ray Diffraction) | Studies the crystalline structure and phase composition of the catalyst material, such as fluorinated alumina phases. |

| N2 Physisorption | Determines surface area, pore volume, and pore size distribution, which are critical morphological features influencing catalyst activity. |

| MAS NMR (Magic Angle Spinning Nuclear Magnetic Resonance) | Provides detailed information about the local environment of specific nuclei (e.g., 27Al), allowing for the direct observation of active species and coordinatively unsaturated Lewis acid sites. |

| DRIFT (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) | Characterizes acidic sites by studying the adsorption of probe molecules (e.g., deuterated acetonitrile, CD3CN). The vibrational frequencies of the adsorbed probe reveal the strength and nature of the Lewis acid sites. |

| NH3 TPD (Ammonia Temperature-Programmed Desorption) | Measures the total number and strength distribution of acid sites on the catalyst surface. Ammonia, a basic probe molecule, adsorbs to the acid sites, and the temperature at which it desorbs correlates to the acid site strength. |

These methodologies are integral to designing effective catalysts by enabling a detailed analysis of the structure-activity relationship.

Organocatalysis and Halogen Bond Donors

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in chemical synthesis. A key strategy within organocatalysis is the activation of substrates through noncovalent interactions. Halogen bonding (XB), an attractive interaction between an electrophilic region on a halogen atom (the XB donor) and a Lewis base (the XB acceptor), is increasingly recognized as a powerful tool for this purpose, analogous to the more established hydrogen bonding.

Compounds like 2,2-dibromohexafluoropropane are excellent candidates for acting as halogen bond donors. The electron-withdrawing nature of the two trifluoromethyl groups polarizes the bromine atoms, creating a region of positive electrostatic potential (a σ-hole) that can interact strongly and directionally with Lewis bases, such as the oxygen or nitrogen atoms of an electrophilic substrate. This interaction, the halogen bond, withdraws electron density from the substrate, rendering it more electrophilic and thus more susceptible to nucleophilic attack.

This mode of activation has been successfully applied in various reactions. While specific studies focusing exclusively on this compound are not extensively detailed, the principles have been established with structurally similar molecules, particularly highly fluorinated iodoalkanes. These catalysts have been shown to be effective in reactions such as transfer hydrogenations, where the halogen bond activates a C=N bond towards reduction. The strength and directionality of the halogen bond are key to its effectiveness in catalysis.

A significant advancement in organocatalysis is the development of asymmetric catalysis, which produces a chiral product with a preference for one enantiomer. This has been successfully extended to catalysis involving halogen bonding. By incorporating a chiral scaffold into the halogen bond donor molecule, it is possible to create a chiral environment around the activated substrate. This chiral environment directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product.

High enantioselectivities have been achieved in reactions such as the Mukaiyama aldol (B89426) reaction and Diels-Alder reactions using chiral bidentate halogen bond donors. nih.govpradeepresearch.orgresearchgate.netresearchgate.net In these systems, the precise, directional nature of the halogen bond is crucial for effective stereoinduction. researchhub.combohrium.com The development of chiral catalysts based on polyhalogenated backbones demonstrates the potential for compounds like dibromohexafluoropropane to be adapted for asymmetric synthesis, where the two bromine atoms could serve as interaction points within a well-designed chiral catalyst. nih.govpradeepresearch.org

Photochemically Initiated Catalysis

Photochemical catalysis utilizes light to initiate or drive a chemical reaction. In many cases, this involves the generation of highly reactive species, such as radicals, which can then participate in a catalytic cycle. Halogenated organic compounds are often used in such processes because the carbon-halogen bond can be selectively cleaved by ultraviolet (UV) or visible light.

While specific examples of photochemically initiated catalysis involving this compound are not prominent in the reviewed literature, the fundamental principles of photochemistry suggest its potential in this area. The carbon-bromine (C-Br) bond is significantly weaker than both C-F and C-C bonds. Consequently, it is the most likely bond in the this compound molecule to undergo homolytic cleavage upon absorption of UV light.

This photolysis would generate a bromine radical and a 2-bromo-hexafluoro-2-propyl radical:

CF₃-CBr₂-CF₃ + hν → CF₃-ĊBr-CF₃ + Br•

The generation of these radical species can serve as the initiation step for a radical chain reaction. For instance, the bromine radical could abstract a hydrogen atom from a substrate, initiating a catalytic cycle for halogenation or other radical-mediated transformations. Similarly, the carbon-centered radical could add to an unsaturated bond, initiating polymerization or other addition reactions. The efficiency of such a process would depend on the quantum yield of the initial C-Br bond cleavage and the subsequent propagation steps of the catalytic cycle.

Information regarding the environmental fate and degradation of this compound is not publicly available.

Following a comprehensive and thorough search of publicly accessible scientific literature and databases, no specific information was found concerning the environmental fate and degradation mechanisms of the chemical compound this compound.

Detailed searches were conducted to locate research findings and data pertaining to the following areas as specified in the requested article outline:

Degradation Pathways and Kinetics: No studies were identified that investigated the photochemical (direct or indirect photolysis), hydrolytic (aqueous hydrolysis, pH effects), or biological degradation processes of this compound.

Biological Degradation Processes: There is no available research on the microbial metabolism, enzymatic activities, or the oxidation, reduction, and conjugation pathways involved in the breakdown of this specific compound.

Environmental Transport and Distribution: Information regarding the movement, partitioning, and ultimate fate of this compound in various environmental compartments (air, water, soil) is not documented in the available literature.

The existing scientific information on this compound is primarily focused on its synthesis, chemical reactivity in controlled laboratory settings—such as isomerization reactions—and its characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Due to the complete absence of data on its environmental behavior, it is not possible to generate the requested scientific article with the specified detailed outline and content inclusions, such as data tables and in-depth research findings. The creation of such an article would require dedicated environmental fate and transport studies that have not been published.

Environmental Fate and Degradation Mechanisms of Halogenated Propanes

Environmental Transport and Distribution

Volatilization Characteristics

There is currently no specific data available in peer-reviewed scientific literature regarding the volatilization characteristics of 2,2-Dibromohexafluoropropane. Volatilization is the process by which a substance evaporates from soil or water into the air. Key parameters used to estimate this potential include a compound's vapor pressure and Henry's Law constant. Without experimental or modeled data for these properties for this compound, its tendency to volatilize from environmental compartments remains unknown.

In general, halogenated alkanes exhibit a wide range of volatilities. For instance, highly fluorinated compounds can be very volatile. However, the presence of heavier bromine atoms in the this compound molecule would be expected to decrease its volatility compared to its non-brominated analogue, hexafluoropropane. Quantitative data from targeted studies are required to ascertain its actual volatilization behavior.

Sorption to Environmental Matrices (Soil, Sediment)

No empirical studies detailing the sorption of this compound to soil or sediment have been identified. The extent to which a chemical sorbs to these environmental matrices is a critical factor in determining its mobility and bioavailability. This process is influenced by both the chemical's properties (such as its octanol-water partition coefficient, Kow) and the characteristics of the soil or sediment (including organic carbon content, clay content, and pH).

For non-ionic organic compounds, sorption is often correlated with their hydrophobicity. While the structure of this compound suggests it may have some affinity for organic matter in soil and sediment, the lack of a measured Kow value or experimentally determined soil-water distribution coefficients (Kd) or organic carbon-water partition coefficients (Koc) makes it impossible to quantify this behavior.

Table 1: Key Sorption Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Soil-Water Distribution Coefficient (Kd) | Data Not Available | - |

Leaching Potential and Groundwater Contamination

The potential for this compound to leach through the soil profile and contaminate groundwater is currently uncharacterized. A chemical's leaching potential is a function of its persistence in soil, its sorption characteristics, and the properties of the soil environment. epa.gov Chemicals that are persistent and exhibit low sorption to soil particles are more likely to be transported to groundwater. epa.govgw-project.org

Given the absence of data on both the degradation and sorption of this compound, no reliable assessment of its leaching potential can be made. Modeling efforts to predict this behavior would be unsubstantiated without foundational physical-chemical property data.

Formation and Persistence of Environmental Metabolites

There is no information available in the scientific literature concerning the environmental metabolites of this compound. The degradation of halogenated propanes can occur through various biotic and abiotic pathways, potentially leading to the formation of transformation products. nih.gov These metabolites may have different chemical properties and toxicological profiles than the parent compound.

Without studies on the biodegradation or chemical degradation (e.g., hydrolysis, photolysis) of this compound, it is not known whether it transforms in the environment, what the resulting metabolites might be, or how long these metabolites might persist. Research is needed to identify potential degradation pathways and the structure and environmental persistence of any resulting transformation products.

Table 2: Potential Degradation Pathways and Metabolites of this compound

| Degradation Pathway | Potential Metabolites | Persistence of Metabolites |

|---|

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Mechanistic Toxicology of Halogenated Propanes

Cellular and Molecular Mechanisms of Toxicity

The toxicity of halogenated propanes at the cellular and molecular level is a complex process initiated by the chemical's interaction with biological systems. taylorfrancis.com Mechanistic toxicology aims to understand the cascade of events from exposure to the manifestation of adverse effects. taylorfrancis.com For halogenated compounds, these mechanisms often involve metabolic activation to reactive intermediates, induction of oxidative stress, and subsequent damage to essential macromolecules. nih.govnih.gov

Biotransformation and Metabolite Formation

Biotransformation is a metabolic process, primarily occurring in the liver, that chemically alters foreign substances (xenobiotics) to facilitate their excretion. nih.gov This process is typically divided into Phase I and Phase II reactions. nih.gov

Phase I Reactions: These reactions, often catalyzed by the cytochrome P450 (CYP450) enzyme system, introduce or expose functional groups on the xenobiotic. nih.gov For halogenated propanes, this can involve oxidation, reduction, or hydrolysis. researchgate.net It is plausible that 2,2-Dibromohexafluoropropane could undergo dehalogenation, a common metabolic pathway for similar compounds, leading to the formation of reactive metabolites. For instance, the aerosol propellant 1,1,1,2,3,3,3-heptafluoropropane (HFA-227) is metabolized at very low rates to hexafluoroacetone trihydrate. nih.gov

Phase II Reactions: In this phase, the modified compound is conjugated with an endogenous molecule, such as glutathione, to increase its water solubility and facilitate excretion. nih.govresearchgate.net The formation of glutathione conjugates is a key detoxification pathway for many halogenated hydrocarbons.

The specific metabolites of this compound have not been characterized. However, based on the metabolism of other brominated propanes like 2-bromopropane, reactive intermediates capable of cellular damage may be formed. nih.gov

Table 1: Potential Biotransformation Reactions for Halogenated Propanes

| Phase | Reaction Type | Potential Outcome for this compound (Hypothetical) |

|---|---|---|

| Phase I | Oxidation (via CYP450) | Formation of reactive aldehydes or ketones. |

| Dehalogenation | Release of bromide and fluoride ions. |

| Phase II | Glutathione Conjugation | Detoxification and excretion of metabolites. |

Oxidative Stress Induction and Reactive Oxygen Species

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. nih.gov Many toxic chemicals exert their effects by inducing oxidative stress. pcom.edu

The metabolism of halogenated propanes can lead to the generation of free radicals, which in turn can trigger the formation of ROS such as superoxide anions, hydrogen peroxide, and hydroxyl radicals. mdpi.com These ROS can overwhelm the cell's antioxidant defense mechanisms, including enzymes like superoxide dismutase (SOD) and catalase. nih.gov For example, studies on 2-bromopropane have shown that it impairs functional antioxidant cellular defenses in cultured Leydig cells. nih.gov This suggests that this compound could potentially disrupt the cellular redox balance, leading to oxidative damage.

Table 2: Key Components in Oxidative Stress

| Component | Role |

|---|---|

| Reactive Oxygen Species (ROS) | Highly reactive molecules that can damage cellular components. |

| Antioxidant Enzymes (e.g., SOD, Catalase) | Detoxify ROS and protect the cell from oxidative damage. |

| Glutathione (GSH) | A key non-enzymatic antioxidant. |

Interactions with Cellular Receptors and Signaling Pathways

The interaction of xenobiotics or their metabolites with cellular receptors and signaling pathways can disrupt normal cellular function. nih.gov These interactions can either be specific, involving binding to a particular receptor, or non-specific, affecting the cellular environment in a way that alters signaling.

While specific receptor interactions for this compound are unknown, the reactive metabolites formed during its biotransformation could potentially interact with various cellular proteins, including receptors and enzymes involved in signaling cascades. nih.gov Such interactions can lead to the dysregulation of cellular processes like proliferation, differentiation, and apoptosis. For instance, some chemicals can activate or inhibit nuclear receptors, leading to altered gene expression. taylorfrancis.com

Damage to Macromolecules (DNA, Proteins, Lipids)

The reactive intermediates and ROS generated from the biotransformation of halogenated propanes can cause significant damage to critical cellular macromolecules. nih.gov

DNA Damage: Electrophilic metabolites can form adducts with DNA, leading to mutations and genomic instability. nih.gov Oxidative stress can also cause DNA strand breaks and oxidative damage to DNA bases. researchgate.net Studies on 2-bromopropane have demonstrated its ability to induce DNA damage. nih.gov

Protein Damage: ROS and reactive metabolites can oxidize amino acid residues in proteins, leading to changes in their structure and function. nih.gov This can impair enzyme activity, disrupt cytoskeletal structure, and interfere with signaling pathways.

Lipid Peroxidation: The polyunsaturated fatty acids in cell membranes are particularly susceptible to attack by ROS, a process known as lipid peroxidation. mdpi.com This can lead to a loss of membrane integrity, impaired function of membrane-bound proteins, and the formation of reactive aldehydes that can cause further cellular damage. nih.govresearchgate.net 2-bromopropane has been shown to enhance lipid peroxidation in cultured Leydig cells. nih.gov

Toxicological Endpoints and Adverse Outcome Pathways

Toxicological endpoints are the specific adverse effects observed following exposure to a substance. cdc.gov An Adverse Outcome Pathway (AOP) is a conceptual framework that links a molecular initiating event to an adverse outcome at the organismal or population level through a series of key events. epa.govfoodpackagingforum.orgnih.gov

Given the potential for this compound to induce oxidative stress and damage macromolecules, potential toxicological endpoints could include cytotoxicity, organ damage (particularly to the liver and kidneys where biotransformation is prominent), reproductive toxicity, and carcinogenicity. These are known effects of other halogenated propanes like 1,2-dibromo-3-chloropropane (DBCP). nih.govnih.gov

Developmental Toxicity Mechanisms

Developmental toxicity refers to adverse effects on the developing organism that can occur from the time of conception through to puberty. mdpi.com The mechanisms underlying developmental toxicity are often complex and can involve the disruption of critical developmental processes such as cell proliferation, differentiation, migration, and apoptosis.

While no data exists for this compound, other halogenated compounds have been shown to be developmental toxicants. The disruption of signaling pathways crucial for development, induction of oxidative stress in the developing embryo, and direct cytotoxicity to embryonic cells are potential mechanisms. For example, exposure to certain chemicals can lead to craniofacial malformations and other developmental defects in model organisms like zebrafish. researchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-bromopropane |

| 1,2-dibromo-3-chloropropane (DBCP) |

| 1,1,1,2,3,3,3-heptafluoropropane (HFA-227) |

| Superoxide dismutase (SOD) |

| Catalase |

| Glutathione |

Organ-Specific Toxicity Mechanisms (e.g., Liver)

The liver is a primary target for the toxic effects of many halogenated alkanes. tandfonline.comnih.govproquest.com The hepatotoxicity of these compounds is frequently associated with their metabolism by cytochrome P450 (CYP) enzymes. nih.govalliedacademies.org For instance, carbon tetrachloride, a well-investigated haloalkane, is metabolized by CYP2E1 to generate the highly reactive trichloromethyl radical (*CCl3). nih.govproquest.com This radical can set off a series of damaging events, including:

Lipid Peroxidation: The reactive radical can target polyunsaturated fatty acids within cellular membranes, initiating a chain reaction of lipid peroxidation. This process can inflict damage on the membranes of the endoplasmic reticulum, mitochondria, and the plasma membrane, thereby disrupting cellular function and integrity. nih.gov

Covalent Binding: The radical metabolite has the ability to covalently bind to cellular macromolecules such as proteins, lipids, and DNA. This binding can compromise the function of essential enzymes and structural proteins, leading to cellular injury. nih.gov

Disruption of Calcium Homeostasis: Damage to cellular membranes can result in a loss of calcium sequestration and homeostasis, a critical factor in cell injury and death. nih.gov

While specific metabolic pathways for this compound have not been documented, it is plausible that it could undergo similar metabolic activation in the liver, potentially resulting in the formation of reactive intermediates and subsequent hepatotoxicity. The presence of both bromine and fluorine atoms could influence its metabolic rate and the characteristics of the reactive species formed. Some halogenated hydrocarbons may also exert direct solvent effects on hepatocytes, leading to rapid, concentration-dependent cell injury. nih.gov

Table 1: Potential Mechanisms of Hepatotoxicity by Halogenated Alkanes This table is based on general mechanisms for halogenated alkanes and is for illustrative purposes. Specific data for this compound is not available.

| Mechanism | Description | Key Cellular Events | Potential Outcome |

|---|---|---|---|

| Metabolic Activation | Conversion of the parent compound into reactive metabolites by enzymes like Cytochrome P450. nih.gov | Formation of free radicals. nih.gov | Covalent binding to macromolecules, lipid peroxidation. nih.gov |

| Lipid Peroxidation | Oxidative degradation of lipids in cell membranes by free radicals. nih.gov | Damage to mitochondrial, endoplasmic reticulum, and plasma membranes. nih.gov | Loss of membrane integrity, disruption of ion gradients. nih.gov |

| Covalent Binding | Binding of reactive metabolites to cellular proteins, lipids, and DNA. nih.gov | Impairment of enzyme function, disruption of cellular processes. nih.gov | Cell injury and death. |

| Disruption of Calcium Homeostasis | Loss of the cell's ability to regulate intracellular calcium levels due to membrane damage. nih.gov | Influx of extracellular calcium, release of calcium from intracellular stores. | Activation of degradative enzymes, apoptosis, or necrosis. |

| Direct Solvent Effects | Physical disruption of cell membranes due to the lipophilic nature of the compound. nih.gov | Increased membrane fluidity, leakage of cellular enzymes. nih.gov | Rapid cell injury and lysis. |

In Vitro and In Vivo Mechanistic Study Methodologies

A range of in vitro and in vivo models are utilized to investigate the mechanistic toxicology of chemicals such as this compound. mdpi.com

Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are invaluable for analyzing the molecular mechanisms of toxicity in a controlled setting, thereby reducing the reliance on animal testing. mdpi.comrivm.nl

Primary Hepatocytes: These are often regarded as the "gold standard" for in vitro liver toxicity studies because they maintain many of the metabolic and physiological functions of the liver in vivo. They are suitable for studying metabolism, cytotoxicity, enzyme induction/inhibition, and specific mechanisms of cell death.

Hepatoma Cell Lines (e.g., HepG2, Huh7): These immortalized cell lines are more easily cultured and maintained than primary hepatocytes. Although their metabolic activity may be lower, they are useful for high-throughput screening of cytotoxicity and for investigating specific cellular pathways.

3D Liver Models (e.g., Spheroids, Organoids): These models, which involve the co-culture of different liver cell types in a three-dimensional arrangement, more accurately replicate the architecture and function of the native liver. insphero.com They can yield more physiologically relevant data on chronic toxicity and intercellular signaling. insphero.com

Air-Liquid Interface (ALI) Models: For volatile compounds like halogenated propanes, ALI culture systems are especially pertinent for examining inhalation toxicity. rivm.nl These models facilitate the direct exposure of lung epithelial cells to the test substance in the air, simulating the human exposure route. rivm.nl

Table 2: Common In Vitro Assays for Mechanistic Toxicology This table provides examples of common assays and is not exhaustive. The selection of an assay is contingent on the specific research question.

| Assay Type | Endpoint Measured | Application |

|---|---|---|

| Cytotoxicity Assays (e.g., MTT, LDH) | Cell viability, membrane integrity. | Determining the concentration range at which a compound is toxic. |

| Metabolism Assays | Formation of metabolites, activity of metabolic enzymes (e.g., CYP450). | Understanding the bioactivation or detoxification of a compound. |

| Genotoxicity Assays (e.g., Ames test, Comet assay) | DNA mutations, DNA strand breaks. | Assessing the potential of a compound to damage genetic material. |

| Oxidative Stress Assays | Production of reactive oxygen species (ROS), depletion of glutathione (GSH). | Investigating the role of oxidative damage in toxicity. |

| Apoptosis Assays (e.g., Caspase activity, Annexin V staining) | Activation of caspases, externalization of phosphatidylserine. | Differentiating between apoptosis and necrosis as the mode of cell death. |

Animal Models for Pathway Delineation

In vivo animal models are crucial for comprehending the complex interactions between a toxicant and a whole organism, including absorption, distribution, metabolism, and excretion (ADME), as well as systemic toxicity and carcinogenicity. labcorp.com

Rodent Models (Rats, Mice): Rats and mice are the most frequently used animal models in toxicology owing to their well-characterized genetics, relatively short lifespans, and the availability of extensive research tools. frontiersin.org They are commonly employed in acute, sub-chronic, and chronic toxicity studies, as well as carcinogenicity bioassays. frontiersin.org For inhalation studies, whole-body or nose-only exposure chambers are utilized to administer volatile compounds. nih.gov

Transgenic Animal Models: Genetically engineered animals, such as knockout mice that lack a specific metabolic enzyme or reporter mice that express a fluorescent protein in response to a particular cellular stress, can be highly effective tools for elucidating specific toxicity mechanisms.

Non-Rodent Models (e.g., Rabbits, Dogs, Minipigs): In certain instances, non-rodent species may be employed, especially if their metabolism of the test compound more closely resembles that of humans. labcorp.com

Studies involving animal models would be vital for determining the toxicokinetic profile of this compound, identifying target organs of toxicity, establishing dose-response relationships, and evaluating its long-term health effects, including its carcinogenic potential. Histopathological examination of tissues from exposed animals would be a fundamental component of such investigations to identify cellular and tissue-level alterations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。